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Compound of Interest

Compound Name: Ethyl cyclohexylacetate

Cat. No.: B1671641

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for ethyl
cyclohexylacetate, a key organic compound with applications in various scientific fields. This
document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data in a clear and accessible format, alongside detailed experimental protocols for data
acquisition.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for ethyl cyclohexylacetate.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of ethyl cyclohexylacetate provides detailed information about the
proton environment within the molecule. The chemical shifts (8) are reported in parts per million
(ppm) relative to a standard reference.

Table 1: *H NMR Spectral Data for Ethyl Cyclohexylacetate
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

4,12 Quartet 2H -O-CH2-CHs

2.17 Doublet 2H -CH2-COO-
Cyclohexyl rin

1.65-1.78 Multiplet 5H Y yimng
protons
Cyclohexyl rin

1.15-1.27 Multiplet 6H Y yirng
protons

0.97 Triplet 3H -O-CH2-CHs

Data sourced from ChemicalBook.[1]

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum reveals the different carbon environments in ethyl cyclohexylacetate.
The following data is based on spectral prediction and should be confirmed by experimental
analysis.

Table 2: Predicted 13C NMR Spectral Data for Ethyl Cyclohexylacetate

Predicted Chemical Shift (ppm) Carbon Atom Assignment
172.5 C=0

60.2 -O-CH2-CHs

41.5 -CH2-COO-

34.0 Cyclohexyl CH

32.8 Cyclohexyl CHz

26.1 Cyclohexyl CHz

25.8 Cyclohexyl CHz

14.2 -O-CH2-CHs
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Note: These values are predicted and should be verified experimentally.

Infrared (IR) Spectroscopy

The IR spectrum of ethyl cyclohexylacetate highlights the characteristic functional groups
present in the molecule. The absorption bands are reported in reciprocal centimeters (cm=1).

Table 3: Characteristic IR Absorption Bands for Ethyl Cyclohexylacetate

Wavenumber (cm~—?) Bond Vibration Functional Group
~2925, ~2854 C-H stretch Aliphatic

~1737 C=0 stretch Ester

~1175 C-O stretch Ester

Characteristic absorption ranges for esters are well established.[2]

Mass Spectrometry (MS)

Mass spectrometry of ethyl cyclohexylacetate provides information about its molecular weight
and fragmentation pattern. The data is presented as mass-to-charge ratios (m/z).

Table 4: Key Mass Spectrometry Data for Ethyl Cyclohexylacetate

miz Relative Intensity (%) Proposed Fragment

170 ~5 [M]* (Molecular lon)

125 ~15 [M - OCH2CHs]*

97 ~12 [C7H13]*

- 100 [CH2=C(OH)OCH2CHs]* (Base
Peak)

69 ~20 [CsHs]*

55 ~30 [CaH7]*
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Data sourced from ChemicalBook and PubChem.[1][3]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of ethyl cyclohexylacetate is
dissolved in a deuterated solvent, typically deuterated chloroform (CDCIs), to a final volume of
0.5-0.7 mL in a standard 5 mm NMR tube.

1H NMR Spectroscopy Protocol: A proton NMR spectrum is acquired on a 400 MHz (or higher)
spectrometer. The acquisition parameters typically include a 30-degree pulse width, a
relaxation delay of 1-2 seconds, and the collection of 16 to 32 scans. The chemical shifts are
referenced to the residual solvent peak (e.g., CDCls at 7.26 ppm).

13C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same
spectrometer, typically with proton decoupling to simplify the spectrum. Due to the lower natural
abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay
(e.g., 2-5 seconds) are generally required to achieve a good signal-to-noise ratio. The chemical
shifts are referenced to the solvent peak (e.g., CDClIs at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as ethyl cyclohexylacetate, a neat spectrum is
obtained by placing a small drop of the liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates to form a thin film.

FTIR Spectroscopy Protocol: The spectrum is recorded using a Fourier Transform Infrared
(FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The
sample is then placed in the beam path, and the spectrum is typically recorded over the range
of 4000 to 400 cm~1* with a resolution of 4 cm~1.

Mass Spectrometry (MS)
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Sample Introduction and lonization: The sample is introduced into the mass spectrometer, often
via a gas chromatography (GC-MS) system for separation and purification. Electron lonization
(El) is a common method for this type of molecule, where the sample is bombarded with a high-
energy electron beam (typically 70 eV).

Mass Analysis Protocol: The resulting ions are accelerated and separated based on their mass-
to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector
records the abundance of each ion, generating a mass spectrum.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
ethyl cyclohexylacetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1671641#ethyl-cyclohexylacetate-spectral-data-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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